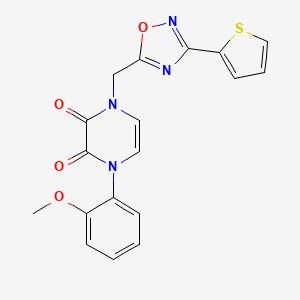

N-苄基-2-喹唑啉-4-基硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-2-quinazolin-4-ylthioacetamide” is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives have drawn significant attention due to their wide range of biopharmaceutical activities .

Synthesis Analysis

Quinazolinone derivatives are synthesized through a three-step method and structurally evaluated by FTIR, 1H-NMR, 13CNMR, and Mass spectroscopy . An efficient and visible light-promoted cascade N-alkylation/amidation of quinazolin-4(3H)-ones with benzyl halides and allyl halides has been described .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is elucidated by FTIR, 1H-NMR, CHNS elemental analysis, as well as the melting point . The molecular docking results also confirmed biological activity .Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions. For instance, a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines efficiently provides quinazolin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are determined by FTIR, 1H-NMR, CHNS elemental analysis, as well as the melting point .科学研究应用

抗肿瘤活性

大量研究集中于 N-苄基-2-喹唑啉-4-基硫代乙酰胺衍生物的抗肿瘤特性。例如,Ibrahim A. Al-Suwaidan 等人(2016 年)的一项研究合成了一系列 3-苄基取代的-4(3H)-喹唑啉酮,这些化合物显示出广谱抗肿瘤活性。与阳性对照 5-FU 相比,这些化合物对各种癌细胞系(包括中枢神经系统、肾脏和乳腺癌)表现出更高的效力。分子对接研究表明与已知抑制剂相似的结合模式,表明通过抑制必需的癌细胞生长途径发挥作用机制 (Al-Suwaidan 等人,2016 年)。

抗病毒活性

喹唑啉酮衍生物的抗病毒能力延伸至对抗呼吸道和生物防御病毒。P. Selvam 等人(2007 年)的一项著名研究涉及微波辅助合成新型 2,3-二取代喹唑啉-4(3H)-酮,并评估了它们对多种病毒(包括甲型流感和严重急性呼吸系统综合征冠状病毒 (SARS-CoV))的抗病毒活性。一些化合物表现出有效的抗病毒活性,突出了 N-苄基-2-喹唑啉-4-基硫代乙酰胺衍生物作为抗病毒剂的潜力 (Selvam 等人,2007 年)。

VEGFR-2 抑制剂和凋亡诱导剂

M. Ghorab 等人(2017 年)的研究合成了带有苯磺酰胺部分的新型苯并[g]喹唑啉化合物,并评估了它们对 VEGFR-2(癌症治疗中的关键靶点)的抑制活性。这些化合物对 MCF-7 乳腺癌细胞系表现出显着的细胞毒活性,并诱导凋亡,这通过增加 caspase-3 水平和 Bax/Bcl2 比率的变化来证明。研究结果表明,这些衍生物有望成为癌症治疗的候选药物,特别是针对 VEGFR-2 (Ghorab 等人,2017 年)。

未来方向

The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold is an effective approach to improve the anti-angiogenic activity of quinazoline derivatives . These compounds with further modification can be considered as potent antiproliferative agents .

属性

IUPAC Name |

N-benzyl-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-16(18-10-13-6-2-1-3-7-13)11-22-17-14-8-4-5-9-15(14)19-12-20-17/h1-9,12H,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNNKWXUZVXIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2842214.png)

![2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842215.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2842218.png)

![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842219.png)

![N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2842222.png)

![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2842230.png)

![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)